molecular formula C18H26O4S B1201330 Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]- CAS No. 84856-18-8

Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-

Cat. No.: B1201330
CAS No.: 84856-18-8
M. Wt: 338.5 g/mol
InChI Key: RLVLLBHWAQWLKL-UHFFFAOYSA-N
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Description

FL-386 is a small molecule drug synthesized as an inhibitor of pancreatic lipase and micelle formation. Its chemical formula is C18H26O4S, and its CAS Registry number is 84856-18-8 . This compound has been investigated for its effects on lipid metabolism and its potential therapeutic applications.

Chemical Reactions Analysis

FL-386 undergoes interactions with dietary lipids, affecting faecal lipid excretion. Although specific reactions are not well-documented, it induces slight disturbances in lipid digestion and absorption. Common reagents and conditions for these interactions remain undisclosed.

Scientific Research Applications

FL-386 has been studied in the context of endocrinology and metabolic diseases. Its effects on faecal lipid excretion have been explored in clinical trials. Researchers have investigated its potential as a hypolipidemic agent . further research is needed to fully understand its broader applications in chemistry, biology, medicine, and industry.

Mechanism of Action

The precise mechanism by which FL-386 exerts its effects remains an area of ongoing investigation. It likely targets lipase enzymes involved in lipid metabolism. Molecular pathways and specific molecular targets are subjects of active research.

Comparison with Similar Compounds

While detailed comparisons are scarce, FL-386’s uniqueness lies in its inhibition of pancreatic lipase and modulation of lipid excretion. Similar compounds may include other lipase inhibitors or agents affecting lipid metabolism, but further exploration is necessary to identify specific analogs.

Properties

IUPAC Name

[2-[4-(2-methylpropyl)cyclohexyl]-2-oxoethyl] benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4S/c1-14(2)12-15-8-10-16(11-9-15)18(19)13-22-23(20,21)17-6-4-3-5-7-17/h3-7,14-16H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVLLBHWAQWLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCC(CC1)C(=O)COS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005137
Record name 2-[4-(2-Methylpropyl)cyclohexyl]-2-oxoethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84856-18-8
Record name 2-(4-Isobutylcyclohexyl)-2-oxoethyl benzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084856188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Methylpropyl)cyclohexyl]-2-oxoethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-
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Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-
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Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-
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Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-
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Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-

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